molecular formula C29H31NO4 B15388755 N-Methyl-N-(2-acetoxyacetyl)tamoxifen

N-Methyl-N-(2-acetoxyacetyl)tamoxifen

Cat. No.: B15388755
M. Wt: 457.6 g/mol
InChI Key: YFZOMDVVUXMWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2-acetoxyacetyl)tamoxifen (CAS: 1076198-47-4) is a structural analogue of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment and prevention . The compound features a modified side chain where the dimethylamino group of tamoxifen is replaced with an N-methyl-N-(2-acetoxyacetyl) moiety (molecular formula: C₂₉H₃₁NO₄; molecular weight: 457.56 g/mol) . This modification aims to alter metabolic stability, receptor binding, and biological activity.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

[2-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl-methylamino]-2-oxoethyl] acetate

InChI

InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3

InChI Key

YFZOMDVVUXMWFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Tamoxifen

Key structural analogues of tamoxifen include:

  • Tamoxifen (1): Parent compound with a dimethylaminoethyl side chain.
  • 4-Hydroxytamoxifen (3) : Active metabolite with enhanced estrogen receptor (ER) binding affinity.
  • N-Methyl-N-(2,2,2-trifluoroethyl)tamoxifen (10) : Side chain modified with a trifluoroethyl group .
  • N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS: 77214-91-6) : Features a hydroxyethyl group instead of acetoxyacetyl .
  • N-Acyl analogues (15–17) : Includes trifluoroacetyl (15), acetyl (16), and formyl (17) derivatives .

Metabolic Stability and Receptor Binding

Table 1: Comparative Metabolism and Receptor Binding Affinity (RBA)
Compound Metabolic Stability (Rat Liver Microsomes) RBA (Rat Uterine Cytosol) RBA (MCF-7 Cells) Growth Inhibition (MCF-7 Cells)
Tamoxifen (1) Extensive metabolism to 4-hydroxytamoxifen 100% (Reference) 100% Potent inhibitor
4-Hydroxytamoxifen (3) Stable ~300% ~300% Highly potent
Compound 10 No detectable metabolism ~20% ~20% Less potent than tamoxifen
N-Acetyl analogue (16) Not reported ~100% ~100% No inhibition
N-Methyl-N-(2-acetoxyacetyl)tamoxifen Presumed reduced metabolism* Insufficient data Insufficient data Insufficient data

*Inference based on structural similarity to Compound 10, which resists metabolic degradation due to reduced side-chain basicity .

Key Findings:
  • Reduced Basicity and Metabolism: The trifluoroethyl (Compound 10) and acetoxyacetyl modifications reduce side-chain basicity, leading to metabolic stability.
  • Impact on Receptor Binding : Lower basicity correlates with reduced RBA. Compound 10 and its 4-hydroxy derivative (18) exhibit 5-fold lower RBA compared to tamoxifen and 4-hydroxytamoxifen, respectively .
  • Biological Potency : Despite maintaining antiestrogenicity, Compound 10 is less potent than tamoxifen in inhibiting MCF-7 cell growth .

Pharmacokinetic and Toxicity Profiles

Table 2: Distribution and Toxicity Comparisons
Compound Tissue Distribution Protein Binding Genotoxic Risk (DNA Adducts)
Tamoxifen Wide distribution; accumulates in liver, uterus >98% High (hepatic and endometrial adducts)
4-Hydroxy-N-desmethyltamoxifen (BX) Detected in bile, serum, effusions >98% Lower than tamoxifen*
This compound Insufficient data Unreported Likely reduced**

4-Hydroxy metabolites show higher ER affinity but lower adduct formation compared to tamoxifen .
*
Structural resistance to metabolism may reduce activation into DNA-reactive intermediates .

Key Findings:
  • Protein Binding : Tamoxifen and its major metabolites exhibit >98% protein binding, limiting free drug availability .
  • Genotoxicity: Tamoxifen forms DNA adducts (e.g., α-(N²-deoxyguanosinyl)tamoxifen) in hepatic and endometrial tissues, linked to carcinogenic risk . Modifications like acetoxyacetyl may mitigate this by reducing metabolic activation.

Clinical and Research Implications

  • Therapeutic Potential: While tamoxifen remains clinically effective, its analogues with modified side chains (e.g., acetoxyacetyl) show reduced potency and metabolic activation, making them less suitable for therapeutic use .
  • Research Utility : this compound serves as a tool to study structure-activity relationships and metabolic pathways of SERMs .

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